molecular formula C9H16O2 B12286193 7-Methyl-6-octenoic Acid

7-Methyl-6-octenoic Acid

Cat. No.: B12286193
M. Wt: 156.22 g/mol
InChI Key: SVYSJXSNGHDZPQ-UHFFFAOYSA-N
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Description

7-Methyl-6-octenoic acid is an organic compound with the molecular formula C9H16O2 It is a carboxylic acid featuring a methyl group and an octenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-6-octenoic acid can be achieved through several methods. One common approach involves the Grignard condensation of 4-methyl-3-pentenyl bromide with diethyl oxalate in the presence of hydrofluoric acid. This reaction yields 2-oxoheptenoate, which is then condensed with methyl acetate using lithium hexamethyldisilazide in tetrahydrofuran to produce 3-(ethoxycarbonyl)-3-hydroxy-7-methyl-6-octenoic acid methyl ester. Cyclization of this intermediate using p-toluenesulfonic acid in hot toluene or aqueous formic acid results in the formation of 2-(methoxycarbonylmethyl)-6,6-dimethyltetrahydropyran-2-carboxylic acid ethyl ester. Hydrolysis with potassium hydroxide in boiling water provides the corresponding dicarboxylic acid, which is then regioselectively monoesterified using boron trifluoride in methanol to furnish this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-6-octenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

7-Methyl-6-octenoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 7-methyl-6-octenoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling cascades. Additionally, it can undergo metabolic transformations that produce active metabolites, which further contribute to its biological effects .

Comparison with Similar Compounds

Uniqueness: 7-Methyl-6-octenoic acid is unique due to its specific structural features, including the presence of a methyl group on the octenoic acid chain. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

7-methyloct-6-enoic acid

InChI

InChI=1S/C9H16O2/c1-8(2)6-4-3-5-7-9(10)11/h6H,3-5,7H2,1-2H3,(H,10,11)

InChI Key

SVYSJXSNGHDZPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCCCC(=O)O)C

Origin of Product

United States

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